Obtusifolin Obtusifolin Obtusifolin is a dihydroxyanthraquinone.
Obtusifolin is a natural product found in Senna obtusifolia and Senna tora with data available.
Brand Name: Vulcanchem
CAS No.: 477-85-0
VCID: VC21341585
InChI: InChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3
SMILES:
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol

Obtusifolin

CAS No.: 477-85-0

Cat. No.: VC21341585

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

Obtusifolin - 477-85-0

CAS No. 477-85-0
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
IUPAC Name 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione
Standard InChI InChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3
Standard InChI Key NYRXUBDGDSRBGB-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O

Chemical Structure and Properties

Molecular Composition and Structure

Obtusifolin is chemically defined as 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione with the molecular formula C16H12O5 . The compound belongs to the anthraquinone class of organic compounds, characterized by a tricyclic aromatic structure with two carbonyl groups at positions 9 and 10 . Its structural features include two hydroxyl groups at positions 2 and 8, a methoxy group at position 1, and a methyl group at position 3, all attached to the anthracene scaffold .

Physical and Chemical Properties

The physical and chemical properties of obtusifolin are summarized in Table 1.1, providing essential information for researchers and pharmaceutical applications.

PropertyValue
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
CAS Number477-85-0
Physical StateSolid
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Chemical ClassificationDihydroxyanthraquinone
IUPAC Name2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione

Table 1.1: Physical and chemical properties of obtusifolin

The compound has several recognized synonyms including "2,8-Dihydroxy-1-methoxy-3-methyl-9,10-anthracenedione" and is identified by various database identifiers such as ChEBI ID: CHEBI:80880 and ChEMBL ID: CHEMBL448400 .

Natural Sources

Obtusifolin has been primarily isolated from the seeds of Senna obtusifolia (L.) H.S.Irwin & Barneby, also known as Cassia obtusifolia L. . This plant has been used in traditional medicine across various cultures, particularly in Asia. Both Senna obtusifolia and Senna tora have been documented as natural sources of this compound, with significant concentrations found in their seeds . The extraction of obtusifolin typically involves organic solvents such as chloroform, dichloromethane, or ethyl acetate to isolate the compound from plant material .

Biological Activities

Anti-inflammatory Effects

One of the most significant biological activities of obtusifolin is its potent anti-inflammatory effect. Research has demonstrated that obtusifolin can effectively reduce inflammation by modulating key inflammatory mediators and signaling pathways . In experimental models of inflammation, obtusifolin has shown inhibitory effects on the expression of pro-inflammatory enzymes and cytokines, particularly those involved in osteoarthritis pathogenesis .

Studies utilizing interleukin-1β (IL-1β)-treated mouse chondrocytes have revealed that obtusifolin effectively inhibits the expression of matrix metalloproteinase-3 (Mmp3), matrix metalloproteinase-13 (Mmp13), and cyclooxygenase-2 (Cox2) to levels comparable to or exceeding those observed with celecoxib, a known anti-inflammatory drug . This inhibitory effect on inflammatory mediators suggests that obtusifolin could potentially serve as a therapeutic agent for inflammatory conditions, particularly those affecting cartilage and joints .

Antioxidant Properties

In addition to its anti-inflammatory activities, obtusifolin demonstrates notable antioxidant properties. Research has indicated that obtusifolin can help mitigate oxidative stress by inhibiting the accumulation of oxidatively modified DNA and nitrotyrosine in tissues . This antioxidant capacity is particularly relevant in the context of diabetic retinopathy, where oxidative damage contributes significantly to disease progression .

The compound's ability to reduce oxidative stress markers suggests potential applications in conditions characterized by excessive free radical production and oxidative damage. The exact mechanisms underlying its antioxidant effects require further investigation, but current data indicate that obtusifolin may modulate antioxidant enzymes such as superoxide dismutase (SOD) and affect nitric oxide (NO) production .

Therapeutic Applications

Osteoarthritis Management

Among the most well-researched therapeutic applications of obtusifolin is its potential role in osteoarthritis (OA) management. Osteoarthritis is an age-related degenerative disease characterized by cartilage dysfunction and inflammation . Experimental evidence suggests that obtusifolin can effectively reduce cartilage damage in OA models through multiple mechanisms .

In vitro studies have demonstrated that obtusifolin inhibits the expression of key catabolic factors in chondrocytes that contribute to cartilage degradation, including Mmp3, Mmp13, and Cox2 . Furthermore, obtusifolin decreased collagenase activity and prostaglandin E2 (PGE2) levels, which are elevated in OA conditions .

In vivo research using surgically induced OA mouse models (Destabilization of the Medial meniscus, DMM) has provided compelling evidence for the therapeutic potential of obtusifolin. Oral administration of obtusifolin to OA-induced mice resulted in dose-dependent reductions in cartilage destruction, as evidenced by histological analysis . The Osteoarthritis Research Society International (OARSI) grade, osteophyte formation, and subchondral bone plate thickness were all significantly reduced following obtusifolin treatment . These findings suggest that obtusifolin could serve as a component of anti-OA drug formulations or as a standalone therapeutic agent for OA symptom relief .

Diabetic Retinopathy Prevention

Research indicates that obtusifolin may have beneficial effects on diabetic retinopathy, a serious complication of diabetes that can lead to vision loss . The compound appears to inhibit the accumulation of oxidatively modified DNA and nitrotyrosine in the retina, which are key factors in the pathogenesis of diabetic retinopathy .

By reducing oxidative damage in retinal tissues, obtusifolin may help prevent the progression of diabetic retinopathy and potentially preserve vision in diabetic patients . While this application requires further clinical investigation, the preliminary findings suggest a promising avenue for developing obtusifolin-based therapeutics for diabetic eye complications.

Cognitive Enhancement

Another potential therapeutic application of obtusifolin is in cognitive enhancement and the management of cognitive impairment . Research suggests that both obtusifolin and its glycosylated derivative, gluco-obtusifolin, may be beneficial for treating cognitive decline .

The cognitive-enhancing effects of obtusifolin appear to be mediated, at least in part, by the enhancement of cholinergic signaling . The cholinergic system plays a crucial role in learning and memory processes, and its dysfunction is associated with various cognitive disorders, including Alzheimer's disease. By modulating this system, obtusifolin may help improve cognitive function and potentially slow cognitive decline in neurodegenerative conditions .

Pharmacological Mechanisms

NF-κB Pathway Modulation

A key pharmacological mechanism underlying many of obtusifolin's therapeutic effects is its modulation of the nuclear factor kappa B (NF-κB) signaling pathway . NF-κB is a critical transcription factor involved in inflammatory responses, immune regulation, and cell survival, and its dysregulation is implicated in various pathological conditions, including osteoarthritis, cancer, and inflammatory disorders .

Research has demonstrated that obtusifolin inhibits the phosphorylation of p65, a component of the NF-κB protein complex, thereby blocking downstream signaling via the NF-κB pathway . In IL-1β-stimulated chondrocytes, obtusifolin treatment significantly reduced NF-κB activation, correlating with decreased expression of inflammatory mediators and matrix-degrading enzymes .

The ability of obtusifolin to regulate NF-κB signaling provides a mechanistic explanation for its diverse biological effects, as this pathway influences numerous cellular processes involved in inflammation, oxidative stress, and tissue homeostasis .

Effects on Matrix Metalloproteinases

Obtusifolin exhibits significant regulatory effects on matrix metalloproteinases (MMPs), particularly MMP-3 and MMP-13, which are key enzymes involved in extracellular matrix degradation in osteoarthritis and other inflammatory conditions . These MMPs are responsible for breaking down cartilage components, leading to joint degradation and pain in OA patients.

In experimental models, obtusifolin treatment significantly reduced the expression and activity of MMP-3 and MMP-13 in IL-1β-stimulated chondrocytes . This inhibitory effect on MMP expression was comparable to or greater than that observed with celecoxib, a conventional anti-inflammatory drug . By suppressing these matrix-degrading enzymes, obtusifolin may help preserve cartilage integrity and slow the progression of osteoarthritis and potentially other conditions characterized by excessive MMP activity .

Regulation of Inflammatory Mediators

Beyond its effects on MMPs, obtusifolin regulates various other inflammatory mediators that contribute to tissue damage and disease progression . One notable target is cyclooxygenase-2 (Cox2), an enzyme that catalyzes the production of prostaglandins, which are potent inflammatory mediators .

Research has shown that obtusifolin treatment reduces Cox2 expression in IL-1β-stimulated chondrocytes, leading to decreased production of prostaglandin E2 (PGE2) . PGE2 is a key mediator of pain and inflammation in osteoarthritis and other inflammatory conditions, and its reduction may contribute to the symptom-relieving effects of obtusifolin .

Additionally, obtusifolin appears to influence other inflammatory pathways and mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin receptors, further contributing to its comprehensive anti-inflammatory profile . This multi-target approach to inflammatory regulation may provide advantages over single-target therapeutics in managing complex inflammatory conditions.

Current Research and Future Directions

The research on obtusifolin is still evolving, with several promising directions for future investigation. Current studies have primarily focused on its anti-inflammatory, antioxidant, and potential anti-cancer properties, but there are many aspects of this compound that warrant further exploration .

One area of ongoing research is the detailed characterization of obtusifolin's pharmacokinetics and bioavailability, which will be essential for its development as a therapeutic agent. Understanding how obtusifolin is absorbed, distributed, metabolized, and eliminated in the body will help optimize dosing regimens and formulation strategies .

Additionally, while obtusifolin has shown promising effects in preclinical models of osteoarthritis, diabetic retinopathy, and cognitive impairment, clinical studies are needed to validate these findings in human patients . Such studies would help establish the safety, efficacy, and optimal therapeutic applications of obtusifolin in clinical settings.

Another important direction for future research is the investigation of potential synergistic effects between obtusifolin and other therapeutic agents. Combination therapies could potentially enhance efficacy and reduce side effects compared to monotherapy approaches .

Finally, the development of synthetic derivatives of obtusifolin with improved pharmacological properties represents an exciting avenue for future research. Structure-activity relationship studies could help identify modifications that enhance specific therapeutic effects while minimizing potential adverse effects .

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